n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
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Overview
Description
SC-44463 is a small molecule inhibitor known for its ability to inhibit matrix metalloproteinases (MMPs), collagenase, and histone deacetylases (HDACs) . This compound has a molecular formula of C19H29N3O5 and a molecular weight of 379.45 g/mol . It has been studied for its potential therapeutic applications in various diseases, particularly those involving excessive tissue remodeling and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-44463 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of SC-44463 is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through selective reactions, such as alkylation, acylation, and reduction.
Final assembly: The final product is obtained by coupling the modified core structure with specific side chains under controlled conditions.
Industrial Production Methods
Industrial production of SC-44463 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SC-44463 undergoes various chemical reactions, including:
Oxidation: SC-44463 can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert SC-44463 into its reduced forms.
Substitution: SC-44463 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled temperature and pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of MMPs and HDACs.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its therapeutic potential in treating cancer, cardiovascular diseases, and fibrotic disorders.
Industry: Utilized in the development of novel therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
SC-44463 exerts its effects by inhibiting the activity of MMPs, collagenase, and HDACs. The inhibition of MMPs and collagenase prevents the breakdown of extracellular matrix components, thereby reducing tissue remodeling and fibrosis. The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
BB94: Another MMP inhibitor with similar inhibitory properties.
Phosphoramidon: Known for its ability to inhibit metalloproteinases.
Uniqueness
SC-44463 is unique due to its dual inhibitory activity against both MMPs and HDACs, making it a versatile compound for studying various biological processes and therapeutic applications .
Properties
CAS No. |
104408-38-0 |
---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H29N3O5/c1-12(2)9-14(11-17(23)22-26)18(24)21-16(19(25)20-3)10-13-5-7-15(27-4)8-6-13/h5-8,12,14,16,26H,9-11H2,1-4H3,(H,20,25)(H,21,24)(H,22,23)/t14-,16+/m1/s1 |
InChI Key |
QYZPDCGWIJYZMN-ZBFHGGJFSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IHP-Tyr-MeNH2 N-(2-isobutyl-3-(N'-hydroxycarbonylamido)propanoyl)-O-methyltyrosinemethylamide SC 44463 SC-44463 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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